molecular formula C15H22N2O2S2 B3926863 N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea

Cat. No. B3926863
M. Wt: 326.5 g/mol
InChI Key: QTNWTSGOIKOVAQ-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea (BTTPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTPT is a thiourea derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea is not fully understood. However, studies have suggested that the compound acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges through the device. The thiourea group in this compound is believed to play a crucial role in this process by interacting with the surrounding molecules and stabilizing the charge carriers.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity. This compound has also been shown to be stable under physiological conditions, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea is its high stability and efficiency in OLEDs. The compound has also shown excellent solubility in various solvents, making it easy to handle in the laboratory. However, the synthesis of this compound is a multi-step process that requires the use of various reagents and solvents, which can be expensive and time-consuming. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in other fields of research.

Future Directions

There are several future directions for the research and development of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea. One potential area of research is in the field of biomedical applications. This compound's stability and non-toxicity make it a promising candidate for drug delivery systems and biomedical imaging. Another potential area of research is in the development of new materials for organic electronics. The optimization of the synthesis method and the understanding of the mechanism of action of this compound could lead to the development of more efficient and stable OLEDs. Overall, this compound's potential applications in various fields of research make it an exciting compound for future studies.
Conclusion
In conclusion, this compound is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a multi-step process and has shown excellent stability and efficiency in OLEDs. This compound's mechanism of action is not fully understood, and there is limited research on its biochemical and physiological effects. However, the compound's potential applications in biomedical imaging and drug delivery systems make it a promising candidate for future studies.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of organic electronics. This compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has shown excellent stability and high efficiency in OLEDs, making it a promising candidate for commercial applications.

properties

IUPAC Name

1-butyl-1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-2-3-10-17(14-9-11-21(18,19)12-14)15(20)16-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWTSGOIKOVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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